N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-6-10-17(15(14)2)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLCUNOZPGKRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (referred to as M446-0472) is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
M446-0472 is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.49 g/mol |
| LogP (Partition Coefficient) | 4.160 |
| Water Solubility (LogSw) | -4.19 |
The compound features multiple functional groups that contribute to its biological activity, including a triazole ring and phenoxy moiety which are known for their roles in pharmacological interactions .
Anticancer Properties
Recent studies have indicated that M446-0472 exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 27.6 µM against the MDA-MB-231 breast cancer cell line, highlighting its potential as a therapeutic agent for triple-negative breast cancer .
The mechanism by which M446-0472 exerts its effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that M446-0472 triggers apoptotic pathways in tumor cells, leading to programmed cell death.
- Targeting Specific Enzymes : The presence of the triazole ring may facilitate interactions with enzymes involved in cancer metabolism.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications in the phenyl and triazole groups can significantly enhance biological activity. For example, substituents on the phenoxy group were found to influence potency against specific cancer types .
Study 1: Antitumor Efficacy
In a controlled study involving MDA-MB-231 cells treated with varying concentrations of M446-0472, researchers observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These results indicate a dose-dependent reduction in cell viability, reinforcing the compound's potential as an anticancer agent.
Study 2: Comparative Analysis with Established Drugs
M446-0472 was also evaluated against standard chemotherapeutic agents such as doxorubicin and paclitaxel. The comparative analysis showed that while M446-0472 has a higher IC50 value than doxorubicin, it exhibited fewer side effects in preliminary toxicity assays on non-cancerous cell lines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The triazole and pyrazine structures are known to interact with DNA and enzymes involved in cancer cell proliferation.
- In vitro Studies : In laboratory settings, the compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported at 86.61% and 85.26%, respectively .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Target Pathogens : Studies indicate effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- Inhibition Studies : The compound's structural features facilitate binding to bacterial enzymes, inhibiting their function and leading to cell death .
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal assessed the anticancer activity of this compound against various human cancer cell lines. The research utilized both in vitro assays and molecular docking studies to elucidate its mechanism of action. Results indicated that the compound effectively induced apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial properties of N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide. This study tested its efficacy against common pathogens in clinical isolates. The results demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Q. What synthetic routes are reported for N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, and what are their yields?
The compound is synthesized via multi-step reactions involving cyclization and coupling. A typical procedure includes:
- Liquid chromatography purification using cyclohexane/EtOAc/MeOH (5.5:4.5:0.1) for intermediates, yielding ~63% for triazolopyrazinone derivatives .
- Substituted phenyl coupling with acetamide moieties under reflux conditions, as seen in structurally similar triazolo[4,3-a]pyrazinone derivatives .
- Table: Representative Yields and Conditions
| Intermediate/Step | Solvent System | Yield | Reference |
|---|---|---|---|
| Triazolopyrazinone core | Cyclohexane/EtOAc/MeOH | 63% | |
| Phenoxy-acetamide coupling | Ethanol, reflux | 75% |
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- 1H/13C NMR spectroscopy : Assign aromatic protons (δ 7.30–8.12 ppm) and carbonyl carbons (δ 170–175 ppm) to confirm substitution patterns .
- IR spectroscopy : Peaks at ~1716 cm⁻¹ confirm C=O stretching in triazolopyrazinone cores .
- Melting point analysis : Sharp melting ranges (e.g., 244–246°C) validate purity .
Q. How are common impurities or byproducts identified during synthesis?
- Chromatographic monitoring : TLC or HPLC tracks unreacted starting materials (e.g., free phenoxy groups or uncyclized intermediates) .
- Mass spectrometry : Identifies side products like deacetylated derivatives (e.g., m/z shifts corresponding to loss of acetamide groups) .
Advanced Research Questions
Q. How can synthetic yield be optimized for triazolopyrazinone-acetamide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency for phenoxy groups .
- Catalysis : Palladium-based catalysts enhance aryl-amide bond formation in analogous pyrazine derivatives .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Comparative NMR analysis : Cross-validate with derivatives like 8-amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-triazolopyrazinone, where tert-butyl groups shift aromatic protons upfield .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., acetamide vs. cyano substitutions) using single-crystal data .
Q. What methodologies are used to evaluate the pharmacological potential of this compound?
- In vitro assays : Screen for kinase inhibition or receptor binding using triazolopyrazinone cores as pharmacophores .
- SAR studies : Modify substituents (e.g., phenoxy vs. methoxy groups) to assess bioactivity trends .
- ADMET profiling : Use computational tools (e.g., PubChem data) to predict solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
